molecular formula C25H26ClF7N6O6 B12415791 Bnm-III-170

Bnm-III-170

Cat. No.: B12415791
M. Wt: 675.0 g/mol
InChI Key: HTLOHDUDQHMDET-BHASQYGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BNM-III-170 is a small-molecule CD4-mimetic compound that has shown significant potential in inhibiting the entry of the human immunodeficiency virus (HIV-1) into target cells. This compound mimics the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein, thereby blocking the virus’s ability to infect host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BNM-III-170 involves multiple steps, starting from 5-bromo-1-indanone. The process includes the formation of various intermediates and the final product is obtained as a bis-trifluoroacetate salt. The synthetic route has been optimized to improve yield and scalability .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and potential therapeutic applications. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

BNM-III-170 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used for further research and development in the field of HIV-1 inhibition .

Scientific Research Applications

BNM-III-170 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying CD4-mimetic interactions and developing new inhibitors.

    Biology: Employed in research to understand the mechanisms of HIV-1 entry and infection.

    Medicine: Investigated for its potential therapeutic applications in treating HIV-1 infections.

    Industry: Utilized in the development of new antiviral drugs and therapies

Mechanism of Action

BNM-III-170 exerts its effects by binding to the conserved Phe-43 cavity of the HIV-1 envelope glycoprotein gp120. This binding mimics the interaction of the CD4 receptor with gp120, leading to conformational changes that block the virus’s ability to bind to its co-receptors, CCR5 or CXCR4. As a result, the virus is unable to fuse with the host cell membrane and initiate infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity and the conformational changes it induces in the HIV-1 envelope glycoprotein. This makes it a valuable tool for studying HIV-1 entry mechanisms and developing new therapeutic strategies .

Properties

Molecular Formula

C25H26ClF7N6O6

Molecular Weight

675.0 g/mol

IUPAC Name

N'-(4-chloro-3-fluorophenyl)-N-[(1R,2R)-2-[(diaminomethylideneamino)methyl]-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl]oxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H24ClFN6O2.2C2HF3O2/c1-26-9-11-2-4-15-12(6-11)7-13(10-27-21(24)25)18(15)29-20(31)19(30)28-14-3-5-16(22)17(23)8-14;2*3-2(4,5)1(6)7/h2-6,8,13,18,26H,7,9-10H2,1H3,(H,28,30)(H,29,31)(H4,24,25,27);2*(H,6,7)/t13-,18-;;/m1../s1

InChI Key

HTLOHDUDQHMDET-BHASQYGXSA-N

Isomeric SMILES

CNCC1=CC2=C(C=C1)[C@@H]([C@H](C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CNCC1=CC2=C(C=C1)C(C(C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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